molecular formula C19H12ClN3S B14218875 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- CAS No. 824968-41-4

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-

Cat. No.: B14218875
CAS No.: 824968-41-4
M. Wt: 349.8 g/mol
InChI Key: PYYYKLCEUATAMW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines a pyrazoloisoquinoline core with a chlorobenzo[b]thienyl and methyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like potassium carbonate or potassium phosphate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yields and reducing production costs. Current methods involve batch processing under controlled conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), bases (e.g., sodium hydride, potassium carbonate), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . These interactions result in the suppression of nitric oxide production and the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

824968-41-4

Molecular Formula

C19H12ClN3S

Molecular Weight

349.8 g/mol

IUPAC Name

5-(3-chloro-1-benzothiophen-2-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C19H12ClN3S/c1-10-16-17(23-22-10)11-6-2-3-7-12(11)18(21-16)19-15(20)13-8-4-5-9-14(13)24-19/h2-9H,1H3,(H,22,23)

InChI Key

PYYYKLCEUATAMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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